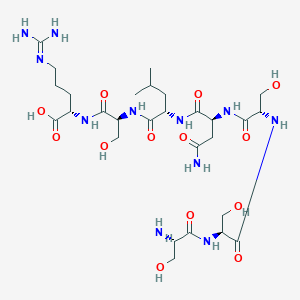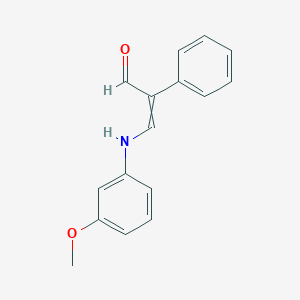
9H-Thioxanthen-9-one, 3-phenyl-, 10,10-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Thioxanthen-9-one, 3-phenyl-, 10,10-dioxide: is an organic compound belonging to the thioxanthone family. It is characterized by a tricyclic structure with a sulfur atom incorporated into the central ring, and it is known for its unique photophysical properties. This compound is often used in various scientific and industrial applications due to its ability to exhibit thermally activated delayed fluorescence (TADF).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thioxanthen-9-one, 3-phenyl-, 10,10-dioxide typically involves the following steps:
Aromatic Substitution: The initial step involves the substitution of an aromatic ring with a sulfur-containing group.
Oxidation: The sulfur atom is then oxidized to form the sulfone group, resulting in the formation of the 10,10-dioxide structure.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the tricyclic thioxanthone structure.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom is further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the sulfide form.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thioxanthones depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Photophysical Studies: The compound is used in the study of photophysical properties due to its TADF characteristics.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Fluorescent Probes: Used as fluorescent probes in biological imaging due to its strong fluorescence properties.
Drug Development: Investigated for potential therapeutic applications due to its unique chemical structure.
Industry:
Organic Light-Emitting Diodes (OLEDs): Employed in the development of OLEDs for display and lighting applications.
Polymer Science: Used in the synthesis of polymers with specific photophysical properties.
Mécanisme D'action
The mechanism by which 9H-Thioxanthen-9-one, 3-phenyl-, 10,10-dioxide exerts its effects is primarily through its ability to exhibit TADF. This involves the up-conversion of non-radiative triplet excitons to radiative singlet excitons via a reverse intersystem crossing (RISC) process . The compound’s unique structure allows for efficient energy transfer and emission of light, making it valuable in photophysical applications.
Comparaison Avec Des Composés Similaires
9H-Thioxanthen-9-one, 3,6-bis[4-(diphenylamino)phenyl]-, 10,10-dioxide: Similar in structure but with additional phenyl groups, leading to different photophysical properties.
TXO-TPA: Another thioxanthone derivative used in similar applications.
Uniqueness: 9H-Thioxanthen-9-one, 3-phenyl-, 10,10-dioxide is unique due to its specific substitution pattern and the resulting photophysical properties. Its ability to exhibit TADF makes it particularly valuable in the development of advanced materials for optoelectronic applications.
Propriétés
Numéro CAS |
890045-41-7 |
|---|---|
Formule moléculaire |
C19H12O3S |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
10,10-dioxo-3-phenylthioxanthen-9-one |
InChI |
InChI=1S/C19H12O3S/c20-19-15-8-4-5-9-17(15)23(21,22)18-12-14(10-11-16(18)19)13-6-2-1-3-7-13/h1-12H |
Clé InChI |
OJZPCTVVGIHAOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4S3(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid](/img/structure/B14190078.png)






![1H-Benzimidazole, 5-chloro-2-[(3,5-dinitrophenyl)thio]-](/img/structure/B14190110.png)
![3-[1-(2-Ethoxyanilino)ethylidene]oxolan-2-one](/img/structure/B14190116.png)

![Ethanone, 1-[2-bromo-3-(phenylmethoxy)phenyl]-](/img/structure/B14190128.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-aminophenyl)amino]-, ethyl ester](/img/structure/B14190162.png)

